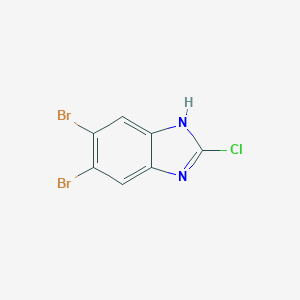

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

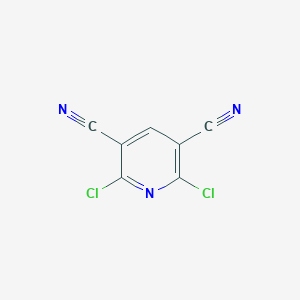

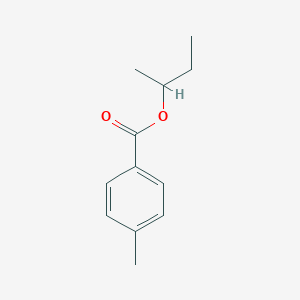

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is an organic compound with the molecular formula C7H3Br2ClN2 . It has a molecular weight of 310.37 g/mol . The IUPAC name for this compound is 5,6-dibromo-2-chloro-1H-benzimidazole .

Molecular Structure Analysis

The InChI code for 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is 1S/C7H3Br2ClN2/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H,11,12) . The Canonical SMILES structure is C1=C2C (=CC (=C1Br)Br)N=C (N2)Cl .

Physical And Chemical Properties Analysis

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is a solid substance . It has a melting point of 222 - 224°C . The compound has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole and its derivatives have been explored in various scientific research areas, primarily focusing on their synthesis and potential biological applications. The compound is often used as a key intermediate in the synthesis of more complex molecules due to its reactive bromo and chloro groups, which can undergo further functionalization.

One study highlights the synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives, including 5,6-dibromo-1H-benzotriazole, as inhibitors of Acanthamoeba castellanii. The results indicate that these compounds, particularly 5,6-dibromo-1H-benzotriazole, have higher efficacy than the antiprotozoal agent chlorohexidine, showcasing their potential in treating infections caused by protozoa (Kopanska et al., 2004).

Environmental Presence and Human Exposure

Further research has investigated the presence of benzotriazole and benzothiazole derivatives, including 5,6-dibromo-1H-benzotriazole, in human urine from several countries. This study provides insights into the widespread distribution of these compounds in the environment and their potential routes of human exposure. The findings suggest that exposure to benzotriazoles and benzothiazoles is common, necessitating further study on their effects on human health (Asimakopoulos et al., 2013).

Analytical Detection Techniques

The development of analytical methods for the determination of benzotriazoles and benzothiazoles in human urine demonstrates the increasing concern over human exposure to these compounds. Such studies emphasize the importance of sensitive and reliable detection techniques for environmental contaminants, including 5,6-dibromo-1H-benzotriazole and its analogs (Asimakopoulos et al., 2013).

Antimicrobial and Antiviral Activities

Additional research focuses on the synthesis of novel compounds bearing benzothiazole moieties for their potential antimicrobial and antiviral activities. Such studies explore the biological applications of benzothiazole derivatives, providing a foundation for developing new therapeutic agents (Akdemir & Ermut, 2013).

Environmental Distribution and Impact

The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples further underscores the environmental persistence of these chemicals. This research sheds light on their distribution in the air and potential implications for human health and the environment (Maceira et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

5,6-dibromo-2-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRZYZWRSJKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332850 |

Source

|

| Record name | 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

CAS RN |

142356-67-0 |

Source

|

| Record name | 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)